

spebrutinib handling and stability in laboratory settings

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Compound Focus: Spebrutinib

CAS No.: 1202757-89-8

Cat. No.: S547909

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Chemical Properties & Storage

The table below summarizes the basic chemical information and handling guidelines for **spebrutinib**.

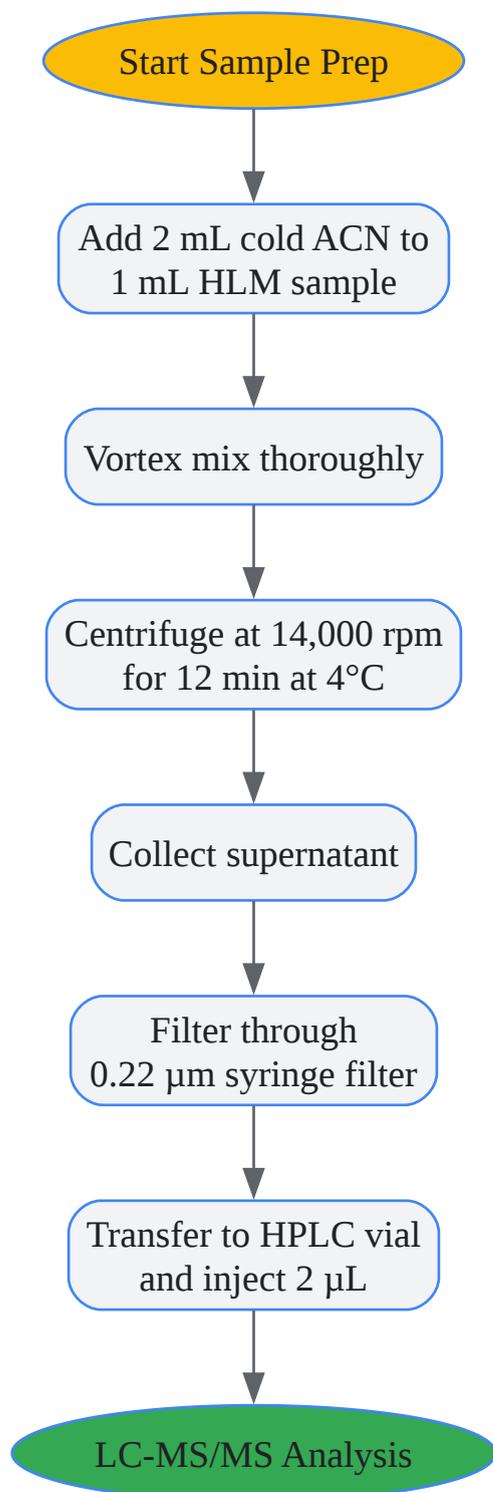
Property	Specification
CAS Number	1202757-89-8 [1]
Molecular Formula	$C_{22}H_{22}FN_5O_3$ [1]
Molecular Weight	423.40 g/mol [1]
Storage (Powder)	-20°C for long-term storage [2]
Storage (Solution)	-80°C; prepare working solutions fresh and use immediately [2]
Solubility (DMSO)	~79 mg/mL (186.57 mM); sonication is recommended [2]
Solubility (Water)	< 1 mg/mL (practically insoluble) [2]

Validated LC-MS/MS Analytical Method

A highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is available for quantifying **spebrutinib** in biological matrices like human liver microsomes [3] [4]. The key parameters are outlined below.

Parameter	Specification
Analytical Technique	LC-MS/MS
Linear Range	5 - 500 ng/mL [3] [4]
Limit of Detection (LOD)	0.39 ng/mL [3] [4]
Limit of Quantification (LOQ)	5 ng/mL [3]
Intra-assay Precision	0.71% - 4.78% (RSD) [3] [4]
Intra-assay Accuracy	-1.41% to 12.44% [3] [4]
Chromatographic Column	C18 (e.g., Agilent ZORBAX Eclipse Plus, 100 x 2.1 mm, 1.8 μ m) [3]
Mobile Phase	Isocratic: 10 mM Ammonium Formate (pH 4.2) : Acetonitrile (60:40, v/v) [3]
Flow Rate	0.15 mL/min [3]
Injection Volume	2 μ L [3]
Internal Standard (IS)	Naquotinib (NQT) [3]
MS Detection	ESI+; MRM: 424.0 \rightarrow 370.0 (SBT), 563.0 \rightarrow 463.0 (IS) [3]

The workflow for sample preparation and analysis via this method can be visualized as follows:



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Metabolic Stability Data

Incubation of **spebrutinib** with Human Liver Microsomes (HLMs) provides important insights for pharmacokinetic predictions [3] [4].

Parameter	Value
In Vitro Half-life ($t_{1/2}$)	82.52 minutes [3] [4]
Intrinsic Clearance (CL_{int})	8.4 μ L/min/mg [3] [4]

Interpretation and Implication: The relatively long half-life and low intrinsic clearance suggest that **spebrutinib** is **metabolized slowly** by liver enzymes [3] [4]. This indicates a potential for **bioaccumulation** if dosing is not carefully managed, and highlights the importance of monitoring drug plasma levels and kidney function in a clinical context [3] [4].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of spebrutinib? **A:** DMSO is the recommended solvent. A common stock concentration is 1 mg/mL in DMSO, which can be serially diluted with mobile phase for working solutions [3] [2].

Q2: My spebrutinib solution needs to be used in a cell culture assay. What should I consider? **A:** Ensure the final concentration of DMSO in your culture medium is well-tolerated by your cells (typically ≤ 0.1 -1.0%). Due to its low aqueous solubility, **spebrutinib** may precipitate when a DMSO stock is added to aqueous buffers. Close visual inspection for cloudiness or precipitate is advised after preparation.

Q3: The LC-MS/MS method uses an isocratic elution. Can I use a gradient method instead? **A:** While the cited method is isocratic for speed and simplicity [3], a gradient method can be developed for potentially better peak separation, especially when analyzing complex biological samples. You would need to re-validate the method for your specific application.

Q4: Why is the metabolic stability of spebrutinib important for my research? **A:** Understanding metabolic stability helps in predicting the in vivo half-life and hepatic clearance of the drug [3]. For laboratory experiments, this data is crucial for designing dosing regimens in animal studies and for interpreting results from long-term in vitro assays.

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References

1. | CAS 1202757-89-8 | SCBT - Santa Cruz Biotechnology Spebrutinib [scbt.com]
2. | Src | BTK | TargetMol Spebrutinib [targetmol.com]
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